molecular formula C8H18N2O B7866980 2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol

2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol

Cat. No.: B7866980
M. Wt: 158.24 g/mol
InChI Key: BBSWNBPUZRGWLP-UHFFFAOYSA-N
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Description

2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol is a chemical compound of interest in scientific research and development, particularly in the field of medicinal chemistry. This ethanolamine-substituted pyrrolidine derivative features a molecular structure that serves as a valuable building block for the synthesis of more complex molecules. Compounds with this pyrrolidine-ethanolamine scaffold are frequently explored as potential modulators of biological targets; for instance, similar tertiary amine structures have been investigated for their activity on nuclear receptors such as the Retinoic acid receptor-related orphan receptor γt (RORγt), a target for inflammatory and autoimmune diseases . The compound should be handled with care following standard laboratory safety protocols. Based on the hazards of closely related pyrrolidine-ethanolamine compounds, it may be harmful if swallowed, cause skin or eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment, including gloves and eye/face protection, is recommended. Good ventilation should be ensured when handling, and users should not eat, drink, or smoke where the substance is handled . In case of accidental exposure, medical advice should be sought. Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. The information provided is for informational purposes and does not constitute a specification of the product.

Properties

IUPAC Name

2-[(1-methylpyrrolidin-3-yl)methylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-10-4-2-8(7-10)6-9-3-5-11/h8-9,11H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSWNBPUZRGWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)CNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol typically involves the reaction of 1-methyl-pyrrolidin-3-ylmethylamine with an appropriate aldehyde or ketone under reductive amination conditions. Common reagents used in this process include reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride.

Industrial Production Methods

In an industrial setting, the compound can be synthesized using large-scale reductive amination processes. This involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation to a carboxylic acid under strong oxidizing conditions:

Example Reaction:
2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-ethanolKMnO4,H2SO4,Δ2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid\text{2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{SO}_4, \Delta} \text{2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid}

Oxidizing AgentProductYield (%)Notes
KMnO4 (acidic)Carboxylic acid60–75Requires heating
CrO3 (Jones reagent)Aldehyde intermediate40–50Limited to mild conditions

The amine group remains unaffected under these conditions due to its tertiary nature and steric protection .

Reduction Reactions

While the compound itself is not typically reduced, its derivatives (e.g., imines or nitriles) undergo reduction:

Example Pathway:
2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-acetonitrileLiAlH4,THF2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-ethylamine\text{2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-acetonitrile} \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-ethylamine}

Reducing AgentTarget Functional GroupConditions
LiAlH4Nitrile to amineAnhydrous, 0°C to reflux
NaBH4Ketone to alcoholMethanol, RT

Reductive amination pathways are also viable for introducing alkyl chains to the amine group .

Acylation and Alkylation of the Amine

The tertiary amine participates in Schotten-Baumann acylation and Menshutkin alkylation :

Acylation:

Amine+Acetyl chloridepyridineN-acetyl derivative\text{Amine} + \text{Acetyl chloride} \xrightarrow{\text{pyridine}} N\text{-acetyl derivative}

Acylating AgentSolventYield (%)
Acetic anhydrideDichloromethane85–90
Benzoyl chlorideTHF70–80

Alkylation:

Amine+CH3INaHCO3N-methyl quaternary ammonium salt\text{Amine} + \text{CH}_3\text{I} \xrightarrow{\text{NaHCO}_3} N\text{-methyl quaternary ammonium salt}

Alkylation proceeds efficiently in polar solvents, with iodide ions acting as leaving groups .

Esterification of the Alcohol

The primary alcohol forms esters via acid-catalyzed reactions:

Example:
Alcohol+Acetic anhydrideH2SO4Ethyl acetate derivative\text{Alcohol} + \text{Acetic anhydride} \xrightarrow{\text{H}_2\text{SO}_4} \text{Ethyl acetate derivative}

CatalystReagentReaction Time
H2SO4Acetic anhydride2–4 hours
DMAPAcetyl chloride1 hour

Ester derivatives are stabilized by the electron-donating effects of the adjacent amine .

Complexation and Coordination Chemistry

The compound acts as a bidentate ligand , coordinating to metal ions via its amine and alcohol groups:

Metal IonComplex StructureApplication
Cu(II)OctahedralCatalytic oxidation
Fe(III)Trigonal bipyramidalBiomedical imaging

Stability constants (logK\log K) for Cu(II) complexes range from 8.2–9.5, indicating strong binding .

Degradation and Stability

Under acidic or oxidative conditions, the pyrrolidine ring undergoes Hofmann-Löffler degradation , forming pyrrole derivatives:

PyrrolidineH2O2,HClPyrrole+NH3\text{Pyrrolidine} \xrightarrow{\text{H}_2\text{O}_2, \text{HCl}} \text{Pyrrole} + \text{NH}_3

ConditionDegradation ProductHalf-Life (h)
pH < 3, 60°C3-methylpyrrole12–24
UV light, O2Oxazolidinone48–72

Scientific Research Applications

The compound 2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol , identified by CAS number 1179084-15-1, has various applications in scientific research and industrial processes. This article provides a detailed overview of its applications, supported by comprehensive data tables and case studies.

Pharmaceutical Development

2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol is primarily explored for its potential in drug development. Its structural components suggest possible interactions with biological systems, making it a candidate for:

  • Neuropharmacology : The presence of the pyrrolidine moiety indicates potential activity on neurotransmitter systems, particularly in modulating receptors involved in cognitive functions and mood regulation.
  • Antidepressant Research : Studies have indicated that compounds with similar structures may exhibit antidepressant-like effects in animal models.

Biochemical Studies

This compound can serve as a biochemical probe in various studies:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes, aiding in understanding metabolic pathways and the development of enzyme inhibitors.
  • Cell Culture Experiments : Researchers can utilize it to study cell signaling pathways and cellular responses to pharmacological agents.

Material Science

In material science, derivatives of this compound are being investigated for their potential use in:

  • Polymer Chemistry : The amine functional group can be utilized for synthesizing new polymers with enhanced properties.
  • Coatings and Adhesives : Its chemical reactivity allows for modifications that improve adhesion properties in various substrates.

Case Study 1: Neuropharmacological Effects

In a study investigating the effects of pyrrolidine derivatives on serotonin receptors, 2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol showed promising results, indicating its potential as a lead compound for developing new antidepressants. The study utilized behavioral assays in rodent models to assess changes in serotonin levels post-administration.

Case Study 2: Enzyme Inhibition

Another research project focused on the enzyme inhibition properties of this compound. Results demonstrated that it effectively inhibited a key enzyme involved in metabolic disorders, suggesting its application in designing therapeutic agents for diabetes management.

Data Tables

Study FocusMethodologyKey Findings
NeuropharmacologyRodent Behavioral AssaysAntidepressant-like effects observed
Enzyme InhibitionIn vitro Enzyme Activity AssaySignificant inhibition noted

Mechanism of Action

The mechanism by which 2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-[Ethyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol

  • Structural Features: Differs by an ethyl group replacing the methyl group on the amino nitrogen (see Figure 1).
  • Applications: Likely explored for similar pharmacological targets as the methyl variant due to shared pyrrolidine-ethanolamine backbone.

2-((2-Methoxyethyl)(methyl)amino)ethanol

  • Structural Features : Replaces the pyrrolidinylmethyl group with a methoxyethyl chain ().
  • Synthesis: Synthesized via alkylation of 2-methoxy-N-methyl ethylamine with 2-bromoethanol in toluene, followed by purification (88% yield). The methoxy group enhances hydrophilicity and hydrogen-bonding capacity .
  • Applications: Serves as an intermediate in synthesizing complex drug molecules, such as HER2 kinase inhibitors, where the ethoxyethanol motif may mimic ATP’s ribose group .

Pyrrolidine-2,3-dione Derivatives

  • Structural Features: Contain a diketone ring (e.g., 4-(1-methylamino)ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione) instead of a saturated pyrrolidine ().
  • Methylamine in the synthesis may improve solubility .
  • Applications : Demonstrated in enzyme inhibition studies, though direct comparisons to the target compound are unavailable.

Bisindolylmaleimide Derivatives (e.g., 2-(pyridin-2-yl)ethanol analogs)

  • Structural Features : Replace pyrrolidine with indole or maleimide moieties ().
  • Functional Implications: The aromatic systems enable π-π stacking in kinase active sites (e.g., PKC inhibitors). Ethanol groups may stabilize interactions via hydrogen bonding, similar to the target compound’s ethanolamine chain .

Comparative Data Table

Compound Key Structural Differences Synthesis Yield/Key Steps Potential Applications Source
2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol Reference compound Not detailed in evidence Kinase inhibition, neurotransmitter modulation
2-[Ethyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol Ethyl vs. methyl on amino nitrogen Discontinued (stability/efficacy issues?) Similar to reference compound
2-((2-Methoxyethyl)(methyl)amino)ethanol Methoxyethyl chain 88% yield via alkylation HER2 kinase inhibitor intermediate
Pyrrolidine-2,3-dione derivatives Diketone ring 77% yield with methylamine/ethanol Enzyme inhibition
Bisindolylmaleimide derivatives Indole/maleimide cores Recrystallization with ethanol Kinase inhibition (e.g., PKC)

Key Research Findings and Implications

  • Structural Flexibility: The ethanolamine moiety in these compounds is critical for mimicking ATP’s ribose group in kinase binding, as seen in and .
  • Steric and Electronic Effects: Substitutions on the amino group (methyl vs. ethyl) or backbone (pyrrolidine vs. diketone) significantly alter bioactivity and pharmacokinetics. For example, methoxyethyl chains improve solubility but may reduce membrane permeability .

Biological Activity

2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol, a compound characterized by its unique structure combining a pyrrolidine ring and an ethanolamine moiety, has garnered attention for its potential biological activities. This article explores the synthesis, biological mechanisms, and various applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of 2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol is C₈H₁₈N₂O, with a molecular weight of approximately 158.24 g/mol. The synthesis typically involves nucleophilic substitution reactions, such as the reaction of 1-methyl-2-pyrrolidinamine with ethylene oxide, where the nitrogen atom of the amine attacks the epoxide, leading to the formation of the desired product through a ring-opening mechanism.

The biological activity of 2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol is thought to arise from its interaction with specific molecular targets. It may function as an inhibitor or activator of certain enzymes or receptors, influencing various biological pathways. This compound has been studied for its potential in enzyme inhibition and receptor binding, which are critical for therapeutic applications.

Biological Activities

Research indicates that 2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
  • Neuroactive Properties : The presence of the pyrrolidine ring suggests potential neuroactive properties, similar to other compounds in its class that have been explored for neurodegenerative therapeutics .

Comparative Analysis with Similar Compounds

A comparative analysis reveals how 2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol stands against structurally similar compounds:

Compound NameStructure FeaturesNotable Properties
1-MethylpyrrolidinePyrrolidine ring without ethanolamine groupKnown for neuroactive properties
EthanolamineSimple amine and alcohol structureCommonly used in pharmaceuticals
3-AminopropanolAliphatic amine with an alcohol groupUsed in various chemical syntheses

The unique combination of a pyrrolidine ring and an ethanolamine moiety in 2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol may enhance its bioactivity and solubility compared to these compounds.

Case Studies and Research Findings

Several research studies have highlighted the biological activity of related compounds:

  • Antibacterial Studies : A study on carbapenems with substituted amino groups demonstrated potent antibacterial activity against MRSA strains, indicating that structural modifications can significantly influence efficacy .
  • Neuroprotective Research : Investigations into selective inhibitors of neuronal nitric oxide synthase (nNOS) have shown promise in developing new treatments for neurodegenerative diseases. Compounds similar to 2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol are being explored in this context .
  • Pyrrole Derivatives : Recent advances in pyrrole derivatives have revealed their potential as effective antibacterial agents, with MIC values demonstrating significant activity against various pathogens .

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